DBCO-PEG(12)-MAL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

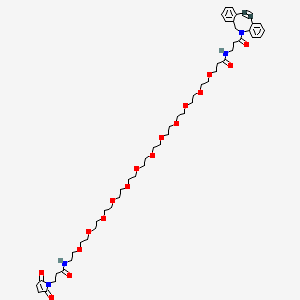

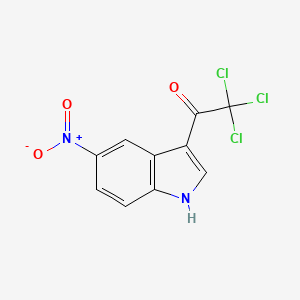

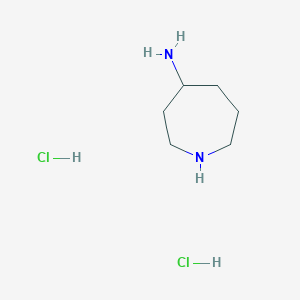

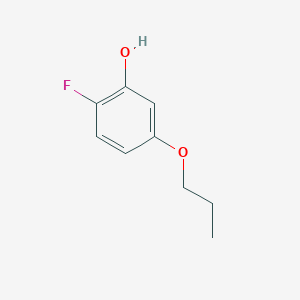

DBCO-PEG(12)-MAL is a type of polyethylene glycol (PEG) derivative . It contains a DBCO group and a MAL group, with a PEG12 linker in between . The DBCO group can undergo copper-free click chemistry with azide-bearing biomolecules . The MAL group can react with thiol groups to form stable thioether bonds . The PEG12 linker improves the water solubility of the compound and provides a long and flexible connection that minimizes steric hindrance involved with ligation .

Synthesis Analysis

The synthesis of this compound involves the reaction of a DBCO group and a Boc-amine group . The amine group, after mild acid de-Boc protection, can couple with carboxylic acid, activated ester group to form an amide bond . Another synthesis method involves the reaction of a DBCO group with an NHS ester . The NHS ester can react specifically and efficiently with primary amines to form a covalent bond .

Molecular Structure Analysis

The molecular formula of this compound is C50H71N3O18 . The molecular weight is approximately 1002.1 g/mol . The structure of this compound includes a DBCO group, a PEG12 linker, and a MAL group .

Chemical Reactions Analysis

This compound can undergo strain-promoted azide–alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels–Alder (iEDDA) reactions . These reactions enable fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The DBCO group in this compound can react with azide-tagged biomolecules to form a stable triazole linkage .

Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid at room temperature . It has a molecular weight of approximately 1002.1 g/mol . The compound is hydrophilic, which improves its water solubility .

Wirkmechanismus

Target of Action

DBCO-NHCO-PEG12-Maleimide, also known as DBCO-PEG(12)-MAL or DBCO-PEG12-Maleimide, is a PEG-based PROTAC linker . The primary targets of this compound are thiol groups present in biomolecules . Thiol groups are sulfur-containing functional groups that are found in various biological compounds, including proteins. They play a crucial role in the structure and function of these biomolecules .

Mode of Action

The compound contains a DBCO moiety and a terminal primary maleimide group . The maleimide group reacts with a thiol group to form a covalent bond , enabling the connection of a biomolecule with a thiol . This reaction is part of a larger process known as Click Chemistry , which is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Biochemical Pathways

DBCO-NHCO-PEG12-Maleimide is used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This mechanism allows for the selective degradation of target proteins, which can be beneficial in the treatment of diseases where certain proteins are overexpressed or mutated .

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the action of DBCO-NHCO-PEG12-Maleimide is the formation of a stable thioether bond between the maleimide group of the compound and the thiol group of a biomolecule . This enables the connection of the biomolecule with a thiol, which can be used for various applications, including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Action Environment

The maleimide group of DBCO-NHCO-PEG12-Maleimide reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . This indicates that the pH of the environment can influence the compound’s action, efficacy, and stability.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using DBCO-PEG(12)-MAL in lab experiments is its ability to rapidly and reliably form covalent bonds between two molecules. This makes it an ideal reagent for click chemistry. Additionally, it is non-toxic and biocompatible, making it safe to use in biological systems. However, it should be noted that this compound is not suitable for all types of reactions, as it is limited to forming covalent bonds between two molecules.

Zukünftige Richtungen

There are a number of potential future directions for the use of DBCO-PEG(12)-MAL. One potential direction is the use of the reagent in the synthesis of novel materials, such as nanomaterials and biodegradable polymers. Additionally, it could be used in the synthesis of bioconjugates, which could be used to target specific molecules in biological systems. Finally, it could be used to create new and improved click chemistry reactions, allowing for the rapid and reliable formation of covalent bonds between two molecules.

Synthesemethoden

DBCO-PEG(12)-MAL can be synthesized by reacting a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) chain and a maleimide (MAL) group. The reaction of these three components produces a stable triazole ring between two molecules. The reaction is carried out in a two-step process. First, the DBCO group is reacted with the PEG chain to form a DBCO-PEG adduct. This adduct is then reacted with the MAL group to form the final this compound product.

Wissenschaftliche Forschungsanwendungen

DBCO-PEG(12)-MAL has a wide range of applications in scientific research. It is used in the synthesis of bioconjugates, which are molecules that have been modified to interact with other molecules in a specific way. It is also used for the synthesis of polymers, which are molecules that have been modified to have specific properties. This compound is also used in the synthesis of nanoparticles and other nanomaterials. Additionally, it is used in the synthesis of biodegradable polymers, which are polymers that can be broken down by the body’s natural processes.

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPJSRPEBGDVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1027.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)